N-methoxy-N-methylcyclohexanecarboxamide
Overview
Description
N-methoxy-N-methylcyclohexanecarboxamide is a compound that is closely related to a class of chemicals known as Weinreb amides, which are N-methoxy-N-methylamides. These compounds are widely recognized for their utility in organic synthesis, particularly as acylating agents that react with organometallic reagents to produce ketones without side products . Although the specific compound N-methoxy-N-methylcyclohexanecarboxamide is not directly mentioned in the provided papers, the related research gives insight into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds.
Synthesis Analysis
The synthesis of N-methoxy-N-methylamides, which are structurally related to N-methoxy-N-methylcyclohexanecarboxamide, can be achieved through various methods. One approach involves the reaction of carboxylic acids with N,O-dimethylhydroxylamine hydrochloride at room temperature using trichloromethyl chloroformate in the presence of triethylamine . Another method uses S,S-Di(2-pyridyl) dithiocarbonate as a coupling reagent for the preparation of Weinreb amides from carboxylic acids . Additionally, N-methoxy-N-methylcarbamoyl chloride has been used as an intermediate for the efficient synthesis of N-methoxy-N-methylamides .
Molecular Structure Analysis
The molecular structure of N-methoxy-N-methylamides is characterized by the presence of an N-methoxy group and an N-methyl group attached to the nitrogen atom of an amide linkage. This structure is crucial for the stability and reactivity of these compounds in various chemical reactions. The molecular structure allows for the formation of stable metal-chelated intermediates when reacting with organometallic reagents .
Chemical Reactions Analysis
N-methoxy-N-methylamides participate in a variety of chemical reactions. They have been used as highly reactive reagents for the formation of β-keto Weinreb amides and unsymmetrical ketones . These compounds also undergo selective coupling reactions catalyzed by transition metals such as rhodium, as seen in the coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids , and in the C-H activation using N-methoxyamides as amidation reagents . Furthermore, they can react with lithium or sodium acetylides to produce β-enaminoketoesters, which are precursors for the synthesis of heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-methoxy-N-methylamides are influenced by their functional groups. These compounds typically exhibit good stability and reactivity, which make them suitable for various synthetic applications. The N-methoxy and N-methyl groups contribute to the overall electron-donating and steric effects, which can affect the reactivity of the amide bond in chemical transformations . The stability of these compounds is also demonstrated in reactions such as the addition of carbamoylsilane to N-sulfonylimines, which proceeds under catalyst-free conditions to afford α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides .
Scientific Research Applications
Synthetic Utility
N-methoxy-N-methylcyclohexanecarboxamide, often referred to as Weinreb amide, has significant synthetic utility. It functions as an exceptional acylating agent for organolithium or organomagnesium reagents and as a robust equivalent for an aldehyde group. These characteristics have been extensively exploited in various synthetic endeavors. The Weinreb amide finds use not only in academic research but also in industrial applications on a kilogram scale by pharmaceutical industries globally (Balasubramaniam & Aidhen, 2008).
Reactivity and Formation of β-Keto Weinreb Amides
The reagent N-methoxy-N-methylcyanoformamide, derived from N-methoxy-N-methylcyclohexanecarboxamide, enables the one-pot preparation of β-carbonyl Weinreb amides from lithium enolates, Weinreb amides, and unsymmetrical ketones. This reagent is highly reactive and simplifies the synthesis process, demonstrating the chemical's versatility in creating complex molecules (Nugent & Schwartz, 2016).
Application in Heterocyclic Chemistry and Total Synthesis
N-methoxy-N-methylcyclohexanecarboxamide is used in heterocyclic chemistry and total synthesis. This includes its application in the Knorr pyrrole synthesis, where N-methoxy-N-methyl-α-enaminocarboxamides, prepared from enamines and Weinreb α-aminoamides, undergo reactions with organometallic compounds, leading to versatile alternatives in pyrrole synthesis (Alberola et al., 1999).
Use in Pharmaceuticals and Radioligands
In pharmaceutical research, derivatives of N-methoxy-N-methylcyclohexanecarboxamide are used to synthesize various compounds. For example, it plays a role in the synthesis of substances like (S)-BZM, a precursor for radiolabeled benzamides used in medical imaging (Bobeldijk et al., 1990). Also, the compound has been used in the synthesis and characterization of radioligands like [O-methyl-11C]WAY-100635 for PET studies of 5-HT1A receptors in the human brain (Osman et al., 1996).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-methoxy-N-methylcyclohexanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-10(12-2)9(11)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBZPHKLBBUMNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CCCCC1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472088 | |
Record name | N-methoxy-N-methylcyclohexanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-N-methylcyclohexanecarboxamide | |
CAS RN |
80783-98-8 | |
Record name | N-methoxy-N-methylcyclohexanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methoxy-N-methylcyclohexanecarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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